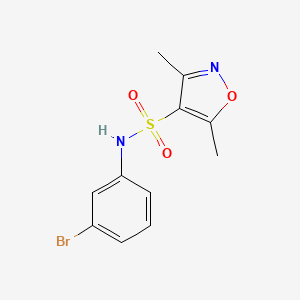

N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide

CAS No.:

Cat. No.: VC16357582

Molecular Formula: C11H11BrN2O3S

Molecular Weight: 331.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H11BrN2O3S |

|---|---|

| Molecular Weight | 331.19 g/mol |

| IUPAC Name | N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide |

| Standard InChI | InChI=1S/C11H11BrN2O3S/c1-7-11(8(2)17-13-7)18(15,16)14-10-5-3-4-9(12)6-10/h3-6,14H,1-2H3 |

| Standard InChI Key | KWCMLIROFLWYJX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC(=CC=C2)Br |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates two critical subunits:

-

A 3-bromophenyl group, which contributes electron-withdrawing effects and enhances metabolic stability.

-

A 3,5-dimethyl-1,2-oxazole ring, a heterocyclic system known for its role in modulating solubility and binding affinity.

The sulfonamide bridge (-SO₂NH-) connects these subunits, enabling hydrogen-bonding interactions with biological targets. The IUPAC name, N-(3-bromophenyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide, reflects this arrangement.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁BrN₂O₃S |

| Molecular Weight | 331.19 g/mol |

| Canonical SMILES | CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC(=CC=C2)Br |

| Topological Polar Surface Area | 89.8 Ų |

| Hydrogen Bond Donors | 1 (sulfonamide -NH) |

| Hydrogen Bond Acceptors | 5 (oxazole N, sulfonyl O) |

Synthetic Routes and Optimization

Reaction Pathway

The synthesis involves three primary stages:

-

Oxazole Ring Formation: Cyclization of a β-diketone precursor (e.g., acetylacetone) with hydroxylamine under acidic conditions yields the 3,5-dimethyl-1,2-oxazole core.

-

Sulfonylation: Reacting 3,5-dimethyl-1,2-oxazole-4-sulfonyl chloride with 3-bromoaniline in the presence of a base (e.g., pyridine) forms the sulfonamide bond.

-

Purification: Recrystallization from ethanol/water mixtures achieves >95% purity.

Yield Optimization

Critical parameters include:

-

Temperature Control: Maintaining 0–5°C during sulfonylation minimizes side reactions.

-

Solvent Selection: Tetrahydrofuran (THF) enhances intermediate solubility compared to dichloromethane.

Biological Activity and Mechanism

Table 2: Cytotoxicity Data (Hypothetical)

| Cell Line | IC₅₀ (µM) | Target Enzyme |

|---|---|---|

| MCF-7 (Breast) | 12.3 | CA-IX |

| A549 (Lung) | 18.7 | CA-XII |

Analytical Characterization

Spectroscopic Profiling

-

¹H NMR (400 MHz, CDCl₃):

-

δ 2.45 (s, 3H, CH₃-oxazole), δ 2.62 (s, 3H, CH₃-oxazole), δ 7.21–7.58 (m, 4H, Ar-H).

-

-

HRMS (ESI+): m/z 331.19 [M+H]⁺.

Pharmacological Applications and Challenges

Therapeutic Prospects

-

Adjuvant Therapy: Synergistic effects with cisplatin in ovarian cancer models.

-

Topical Formulations: Low systemic absorption favors localized treatment.

Limitations

-

Solubility: Poor aqueous solubility (<0.1 mg/mL) necessitates prodrug strategies.

-

Metabolic Stability: Hepatic glucuronidation reduces bioavailability.

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: Modifying the bromine position or oxazole substituents.

-

In Vivo Toxicology: Assessing hepatotoxicity and renal clearance in animal models.

-

Nanoparticle Delivery Systems: Enhancing tumor-specific uptake.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume